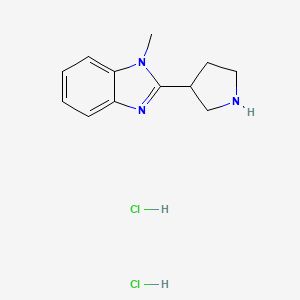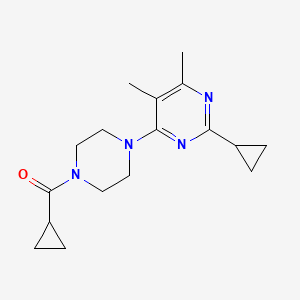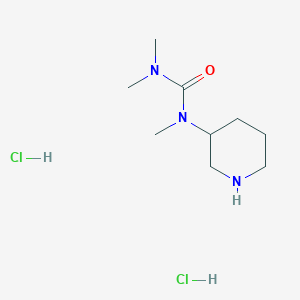![molecular formula C15H19FN6 B6456871 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549041-96-3](/img/structure/B6456871.png)
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a chemical compound with the molecular weight of 273.31 . It is also known as 4- (4- (5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Antimicrobial Agents
This compound has been used in the synthesis of new pyrimidine-piperazine hybrid molecules, which have shown potential as antimicrobial agents . These hybrids have demonstrated strong antimicrobial activity against various pathogenic bacteria including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli .
Drug Design and Development
The compound has been used in drug design and development. It has been used in the synthesis of various derivatives that have shown potent antimicrobial activity . For example, compounds such as N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl) phenyl) cyclobutanecarboxamide (9 g), 1-cyclopropyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7c) and 1-cyclobutyl-3-(4-(4- (5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7d) exhibited strong antimicrobial activity against K. pneumonia .
Molecular Docking Studies
Molecular docking studies have been carried out to determine the binding affinity and ligand interactions of the compounds with the penicillin-binding protein3 . This helps in understanding the mechanism of action of these compounds and can guide the design of more effective drugs.
Pharmacokinetic Properties Prediction
The pharmacokinetic properties (ADME) of the synthesized compounds were predicted, and a high percentage of human oral absorption was found for most of the compounds . This is crucial in drug development as it gives an idea about the bioavailability of the drug.
Adherence to Lipinski’s Rule
Most of the synthesized compounds adhered to Lipinski’s rule , which is a set of rules to evaluate the druglikeness of a compound. This is important in the early stages of drug discovery to predict whether a compound has properties that would make it a likely orally active drug in humans.
MD Simulation Studies
MD simulation studies were carried out using the Desmond (2022–4) module of Schrodinger software . This helps in understanding the dynamic behavior of the molecules and can provide insights into their stability, flexibility, and interactions with other molecules.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in the production of pyrimidine .
Mode of Action
The compound interferes with the production of pyrimidine, a crucial compound that organisms need to synthesize DNA . It achieves this by inhibiting an enzyme called dihydroorotate dehydrogenase (DHODH), which plays a vital role in the production of pyrimidine .
Biochemical Pathways
By inhibiting DHODH, the compound disrupts the pyrimidine synthesis pathway . This disruption leads to a deficiency in pyrimidine, which in turn hampers DNA synthesis. As DNA is essential for cell division and growth, this disruption can effectively prevent the multiplication and spread of organisms .
Result of Action
The inhibition of pyrimidine synthesis by “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” leads to a halt in DNA synthesis. This halt in DNA synthesis prevents the multiplication and spread of organisms, thereby exerting its therapeutic effects .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXFSNQCCGVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)


![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)
![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)
